Cas no 1696602-39-7 (1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one)

1-2-Bromo-4-(1H-imidazol-1-yl)phenylethan-1-one is a brominated aromatic ketone derivative featuring an imidazole substituent, making it a versatile intermediate in organic synthesis and pharmaceutical research. Its key advantages include a reactive bromo group, which facilitates further functionalization via cross-coupling reactions, and the presence of the imidazole moiety, which enhances its utility in medicinal chemistry as a potential pharmacophore. The compound’s well-defined structure and stability under standard conditions ensure consistent performance in synthetic applications. It is particularly valuable in the development of heterocyclic compounds, serving as a precursor for biologically active molecules, including kinase inhibitors and antimicrobial agents.
1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one structure
1696602-39-7 structure
Product name:1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one
CAS No:1696602-39-7
MF:C11H9BrN2O
MW:265.105961561203
CID:5694354
PubChem ID:22147587

1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-[2-Bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
    • EN300-1293011
    • 1696602-39-7
    • SCHEMBL5253290
    • Ethanone, 1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]-
    • 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one
    • Inchi: 1S/C11H9BrN2O/c1-8(15)10-3-2-9(6-11(10)12)14-5-4-13-7-14/h2-7H,1H3
    • InChI Key: VWTBFMSKUAKXKR-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=CC=1C(C)=O)N1C=NC=C1

Computed Properties

  • Exact Mass: 263.98983g/mol
  • Monoisotopic Mass: 263.98983g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 34.9Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.49±0.1 g/cm3(Predicted)
  • Boiling Point: 417.3±40.0 °C(Predicted)
  • pka: 4.79±0.10(Predicted)

1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1293011-1000mg
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
1000mg
$557.0 2023-09-30
Enamine
EN300-1293011-1.0g
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
1g
$914.0 2023-06-06
Enamine
EN300-1293011-5.0g
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
5g
$2650.0 2023-06-06
Enamine
EN300-1293011-2500mg
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
2500mg
$1089.0 2023-09-30
Enamine
EN300-1293011-0.5g
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
0.5g
$877.0 2023-06-06
Enamine
EN300-1293011-2.5g
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
2.5g
$1791.0 2023-06-06
Enamine
EN300-1293011-0.05g
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
0.05g
$768.0 2023-06-06
Enamine
EN300-1293011-250mg
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
250mg
$513.0 2023-09-30
Enamine
EN300-1293011-500mg
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
500mg
$535.0 2023-09-30
Enamine
EN300-1293011-10000mg
1-[2-bromo-4-(1H-imidazol-1-yl)phenyl]ethan-1-one
1696602-39-7
10000mg
$2393.0 2023-09-30

Additional information on 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one

Chemical Profile of 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one (CAS No. 1696602-39-7)

1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 1696602-39-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This molecule, featuring a brominated phenyl ring coupled with an imidazole moiety, has garnered attention due to its structural features and potential biological activities. The presence of both bromine and imidazole substituents makes it a versatile scaffold for further chemical modifications, enabling the exploration of novel pharmacophores in drug discovery.

The structural composition of 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one includes a phenyl ring substituted at the 2-position with a bromine atom, and at the 4-position with a 1H-imidazol-1-yl group. This arrangement creates a conjugated system that can interact with various biological targets, making it an attractive candidate for further investigation. The ethanone moiety at the 1-position provides a site for functionalization, allowing chemists to modify the compound’s properties while retaining its core pharmacological features.

In recent years, there has been growing interest in imidazole derivatives due to their wide range of biological activities. Imidazole-based compounds are known to exhibit antimicrobial, antifungal, anti-inflammatory, and even anticancer properties. The incorporation of an imidazole ring into 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one enhances its potential as a lead compound in medicinal chemistry. Researchers have been exploring its interactions with enzymes and receptors, aiming to identify new therapeutic applications.

One of the most compelling aspects of this compound is its potential in the development of targeted therapies. The bromine atom at the 2-position of the phenyl ring serves as a handle for further chemical transformations, such as Suzuki-Miyaura cross-coupling reactions, which are widely used in drug synthesis. These reactions allow for the introduction of aryl groups at various positions along the molecule, expanding its pharmacological profile. Additionally, the imidazole moiety can be modified through various synthetic pathways, enabling the creation of analogs with enhanced potency or selectivity.

Recent studies have highlighted the importance of bromoaryl compounds in medicinal chemistry. The bromine atom not only facilitates further functionalization but also influences electronic properties, affecting how the molecule interacts with biological targets. For instance, bromoaryl compounds have been shown to exhibit inhibitory activity against certain kinases and other enzymes involved in cancer progression. This has spurred interest in exploring 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one as a potential starting point for developing novel kinase inhibitors.

The pharmaceutical industry has been particularly interested in kinase inhibitors due to their role in regulating cell signaling pathways associated with various diseases, including cancer. By targeting specific kinases, these inhibitors can disrupt aberrant signaling that contributes to disease progression. The structural features of 1-2-bromo-4-(1H-imidazol-1-yl)phenylethan-1-one make it an ideal candidate for this purpose. Its ability to interact with kinase active sites while being amenable to further modifications provides a strong foundation for drug development.

Moreover, computational studies have been instrumental in understanding the binding interactions of 1H-imidazol derivatives with biological targets. Molecular docking simulations have revealed that imidazole-based compounds can fit into binding pockets of enzymes and receptors with high affinity. This has guided researchers in designing derivatives with improved binding properties and reduced off-target effects. The combination of experimental synthesis and computational analysis has accelerated the discovery process for new therapeutic agents.

In conclusion,1–2–bromo–4–(–Imidazol–[¹]–[l]–yl)phenylethanone (CAS No.: 1696602–39–7) represents a promising scaffold for pharmaceutical research. Its unique structural features—comprising a brominated phenyl ring linked to an imidazole moiety—offer numerous opportunities for further chemical manipulation and biological evaluation. As interest in kinase inhibitors and other targeted therapies continues to grow,this compound holds significant potential as a lead structure for developing novel drugs that address unmet medical needs.

Recommend Articles

Recommended suppliers
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Genelee Bio-Technology Co., Ltd.